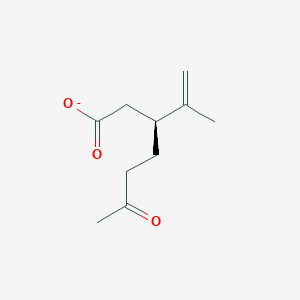
(3S)-3-Isopropenyl-6-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3S)-configuration. It derives from a (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one and a (4S,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate base of a (3S)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoate.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
(3S)-3-Isopropenyl-6-oxoheptanoate has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and metabolic disorders.
Case Study : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cell lines. For instance, derivatives of related compounds have shown IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
Biochemical Pathway Studies
The compound's ability to participate in key biochemical pathways has made it a subject of interest in metabolic studies. It can serve as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Table 1: Enzymatic Interactions of this compound
| Enzyme Target | Interaction Type | Effect on Metabolic Pathway |
|---|---|---|
| Aldose Reductase | Inhibition | Decreased glucose metabolism |
| Cyclooxygenase | Substrate | Modulation of inflammatory response |
Synthetic Chemistry
This compound is also used in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its reactivity allows it to be transformed into various derivatives that can be tailored for specific applications.
Example Synthesis : The compound can be synthesized from simpler precursors through Michael addition reactions, which are essential for creating diverse chemical libraries for drug discovery .
Potential Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other compounds within its class.
- Anti-inflammatory Properties : The modulation of cyclooxygenase enzymes suggests potential applications in treating inflammatory conditions.
- Metabolic Regulation : Its interaction with key metabolic enzymes indicates a role in regulating glucose levels and lipid metabolism.
Propiedades
Fórmula molecular |
C10H15O3- |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m0/s1 |
Clave InChI |
NJOIWWRMLFSDTM-VIFPVBQESA-M |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
SMILES isomérico |
CC(=C)[C@@H](CCC(=O)C)CC(=O)[O-] |
SMILES canónico |
CC(=C)C(CCC(=O)C)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















